Quantified LogP Increase for 4-Fluorophenylthio Substitution
The substitution of a phenylthio group with a 4-fluorophenylthio group on a butan-2-amine core results in a quantifiable increase in lipophilicity, as measured by calculated partition coefficient (cLogP). This change can impact membrane permeability and oral absorption potential .
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 3.0769 |
| Comparator Or Baseline | 1-(Phenylthio)-2-butanamine (CAS 3898-25-7) |
| Quantified Difference | Not available for direct comparator; value for target is 3.0769 . For comparison, a 4-fluorophenylbutan-2-amine (without sulfur) has a cLogP of 2.8058 . |
| Conditions | Predicted cLogP value from vendor data |
Why This Matters
Higher cLogP values are associated with increased lipophilicity, which can improve passive membrane diffusion but may also affect solubility and metabolic clearance; selecting the specific fluorinated analog allows for controlled modulation of these properties.
